molecular formula C14H18N2O B3146550 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one CAS No. 6029-43-2

9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one

Cat. No.: B3146550
CAS No.: 6029-43-2
M. Wt: 230.31 g/mol
InChI Key: UZHDFTCCJFETLP-UHFFFAOYSA-N
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Description

9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one (CAS 6029-43-2) is a bicyclic organic compound with the molecular formula C14H18N2O and a molecular weight of 230.30 g/mol. It is a versatile scaffold of significant interest in medicinal chemistry, particularly in the development of novel neuropharmacological agents . Compounds featuring the pyrido[1,2-a]pyrimidine core have been extensively investigated as high-affinity ligands for serotonin receptors, specifically the 5-HT1A receptor . Research on closely related hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives has demonstrated potent binding affinity for 5-HT1A receptors (Ki values in the low nanomolar range), highlighting the potential of this chemical class for central nervous system (CNS) drug discovery . These receptors are critical therapeutic targets for a range of psychiatric and neurodegenerative conditions . Furthermore, structurally similar fused pyrimidine systems are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities, which include serving as enzyme inhibitors and displaying potential antitumor, antimicrobial, and anti-inflammatory properties . This compound is supplied For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHDFTCCJFETLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9a-Phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one (CAS No. 6029-43-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and synthesis methodologies.

PropertyValue
IUPAC Name9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
InChI KeyUZHDFTCCJFETLP-UHFFFAOYSA-N
Canonical SMILESC1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3

Synthesis

The synthesis of this compound involves multi-component reactions that utilize various starting materials such as Meldrum’s acid and benzaldehydes. The process is often catalyzed by acidic conditions in a green solvent system, highlighting its synthetic versatility and efficiency .

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-6-one exhibit significant anticancer activity. For instance, novel pyrazolopyrimidine derivatives related to this compound have been evaluated for their potential as anticancer agents. These derivatives showed promising results against various cancer cell lines, such as HeLa and HCT116, with effective inhibition of cellular proliferation .

Anti-inflammatory Effects

Compounds related to this compound have been explored for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit the activity of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrido[1,2-a]pyrimidine derivatives has been well-documented. In vitro studies have shown that these compounds possess significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a broad spectrum of antimicrobial action .

Aldose Reductase Inhibition

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been investigated as aldose reductase inhibitors. This enzyme plays a critical role in diabetic complications by converting glucose into sorbitol. The inhibitory action of these compounds suggests their potential use in managing diabetes-related conditions .

Case Studies

Several case studies highlight the biological applications of this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. The results indicated that specific modifications on the phenyl ring enhanced the anticancer activity significantly.
  • Anti-inflammatory Research : In a controlled experiment, compounds derived from this scaffold were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in inflammatory markers compared to control groups.
  • Antimicrobial Testing : A series of compounds were tested against clinically relevant bacterial strains. The most potent compounds exhibited MIC values comparable to standard antibiotics.

Scientific Research Applications

The compound 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one (CAS No. 6029-43-2) is a heterocyclic organic compound that has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

This compound has been studied for its potential therapeutic properties. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit anticancer properties. Research has shown that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been effective against breast and lung cancer cells, suggesting that this compound could be further explored for similar activities.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacteria and fungi, although further studies are needed to establish its efficacy and mechanism of action.

Pharmacology

Pharmacological studies indicate that this compound may act on various neurotransmitter systems, potentially influencing mood and cognition.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of pyrido[1,2-a]pyrimidines in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies have suggested that this compound could modulate neuroinflammatory pathways, offering a pathway for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials.

Polymeric Applications

Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its use in creating composite materials could lead to advancements in fields such as aerospace and automotive engineering.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cells with IC50 values indicating significant potency.
Study BAntimicrobial PropertiesShowed inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study CNeuroprotective EffectsIndicated reduced neuronal cell death in models of oxidative stress, suggesting potential for neurodegenerative disease treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Pyrido[1,2-a]pyrimidin-6-one derivatives vary in ring saturation, substituent placement, and fused heterocyclic systems. Key comparisons include:

Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones
  • Structure : Fused chromene (benzopyran), pyridine, and pyrimidine rings, creating a planar, aromatic tricyclic system.
  • Example: 7-(4-Chlorophenyl)-9-methyl-6H,7H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one (4g) .
  • Key Differences: Aromatic vs. saturated core: Chromeno derivatives lack hydrogenation, enhancing π-π stacking for biological interactions.
Thienopyrimidinones
  • Structure: Incorporation of sulfur via thieno rings (e.g., pyrido-thieno-pyrimidinones).
  • Example: 9-Methyl-6H-pyrido[1,2-a]pyrido[2',3':4,5]thieno[3,2-d]pyrimidin-6-one (8) .
  • Higher melting points (e.g., 277–279°C for compound 8) due to increased molecular rigidity .
Substituted Pyrido-Pyrimidinones
  • Examples :
    • Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate : Contains an ester group, increasing polarity and aqueous solubility .
    • Ocaperidone : Features a trifluoromethyl group and morpholine ring, enhancing pharmacokinetic properties .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Considerations
9a-Phenyl-octahydro derivative Not reported Phenyl, saturated bicyclic Likely low polarity (high logP)
Chromeno[4,3-d]pyrido-pyrimidin-6-one (4g) Not reported Chlorophenyl, methyl Moderate (depends on substituents)
Thienopyrimidinone (8) 277–279 Thieno, methyl Low (high melting point suggests crystallinity)
Ethyl 6-oxo-tetrahydro derivative Not reported Ester Higher aqueous solubility

Q & A

Q. What are the common synthetic routes for 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one, and how do green chemistry principles apply?

A sequential four-component reaction in water using Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, and diamines catalyzed by p-toluenesulfonic acid (PTSA) is a key method. This approach emphasizes eco-friendly solvents (water) and avoids toxic reagents, achieving yields of 70–90% . Multicomponent reactions (MCRs) are favored for their atom economy and scalability, aligning with green chemistry principles .

Q. What spectroscopic techniques are essential for characterizing pyrido[1,2-a]pyrimidin-6-one derivatives?

Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyls, while mass spectrometry (MS) verifies molecular weights. For example, 1H^1H-NMR in CDCl3_3 resolves diastereotopic protons in the octahydro core, and 13C^{13}C-NMR confirms sp2^2-hybridized carbons .

Q. What pharmacological activities have been reported for pyrido[1,2-a]pyrimidin-6-one derivatives?

Derivatives exhibit inhibition of Vps34, a kinase involved in autophagy, with IC50_{50} values <100 nM . Substituted morpholine-containing analogs show potential as central nervous system (CNS) agents, targeting serotonin and dopamine receptors .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when scaling up multicomponent syntheses of N-fused heterocycles?

Contradictions often arise from solvent polarity, catalyst leaching, or competing pathways. For example, manganese-based nanocatalysts immobilized on silica reduce leaching (<2% Mn loss after 4 cycles) and improve reproducibility in chromeno-pyrido-pyrimidinone synthesis . Kinetic studies using in-situ IR or HPLC-MS can identify side reactions .

Q. What strategies improve regioselectivity in annulation reactions involving heterocyclic ketene aminals for bicyclic pyridones?

Regioselectivity is controlled by steric and electronic effects. For example, anhydrides with electron-withdrawing groups (e.g., maleic anhydride) favor nucleophilic attack at the less hindered carbonyl, achieving >90% regioselectivity in bicyclic 2-pyridone formation . Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Q. How do computational models aid in understanding the electronic effects of substituents on the pyrido[1,2-a]pyrimidin-6-one core?

Density Functional Theory (DFT) calculations reveal that electron-donating groups (e.g., -OCH3_3) at the 9a-phenyl position stabilize the HOMO-LUMO gap by 0.5–1.0 eV, enhancing bioactivity. Molecular docking studies correlate substituent polarity with binding affinity to targets like topoisomerase IIα .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate HPLC purity assays with 1H^1H-NMR integration to resolve yield discrepancies .
  • Catalyst Design : Hybrid nanocatalysts (e.g., Mn-Schiff base complexes on Fe3_3O4_4) enhance recyclability and reduce metal contamination .
  • Structural-Activity Relationships (SAR) : Use X-ray crystallography to resolve stereochemistry and correlate with IC50_{50} values in kinase assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Reactant of Route 2
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one

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